molecular formula C9H9BrO3 B3150407 5-Bromo-2-(methoxymethoxy)benzaldehyde CAS No. 68860-39-9

5-Bromo-2-(methoxymethoxy)benzaldehyde

Cat. No. B3150407
Key on ui cas rn: 68860-39-9
M. Wt: 245.07 g/mol
InChI Key: HBRCVMVYLKEPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08450319B2

Procedure details

To 600 ml of acetone solution containing 30.0 g (0.15 mol) of 5-bromo-2-hydroxybenzaldehyde was added 20.6 g (0.15 mol) of potassium carbonate, and then, 12.5 ml (0.17 mol) of chloromethylmethyl ether was added dropwise to the mixture over 30 minutes under ice-cooling. After stirring the mixture at the same temperature for 30 minutes, the mixture was further stirred at room temperature for 5 hours. After completion of the reaction, 600 ml of water was added to the reaction mixture. A pH of the mixture was adjusted to 7.6 with conc. hydrochloric acid, and extracted with ethyl acetate. The organic layer after separation was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 28.4 g of the title compound as a pale yellowish oil. (Yield: 77%)
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:18][O:19][CH3:20].Cl>O.CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:18][O:19][CH3:20])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
ClCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)O
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer after separation
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C=O)C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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